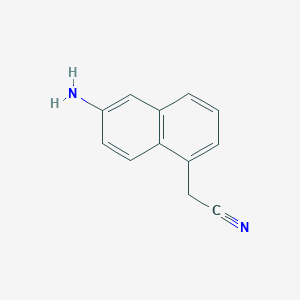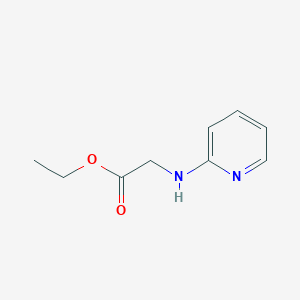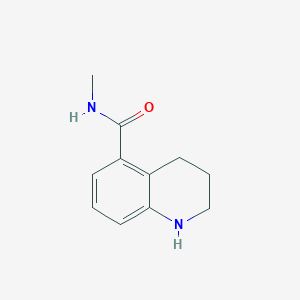
2-(6-Aminonaphthalen-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, featuring an amino group at the 6-position and a nitrile group at the acetonitrile position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-1-yl)acetonitrile typically involves the reaction of 6-amino-1-naphthaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction between 6-amino-1-naphthaldehyde and acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(6-Aminonaphthalen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(6-Aminonaphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Aminonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
6-Aminonaphthalene-2-carbonitrile: Similar structure but with the nitrile group at a different position, leading to different reactivity and applications.
Uniqueness
2-(6-Aminonaphthalen-1-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring
特性
分子式 |
C12H10N2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-(6-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8H,6,14H2 |
InChIキー |
SEBLOCMTIVKYJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)


![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
